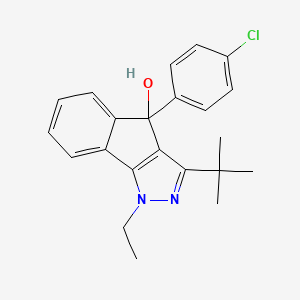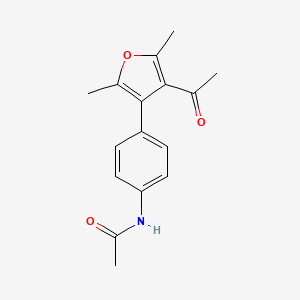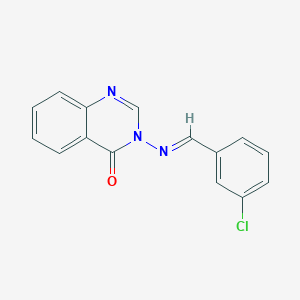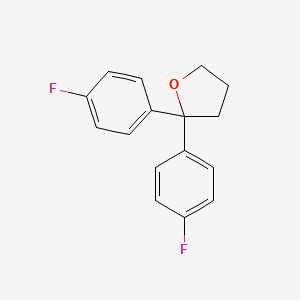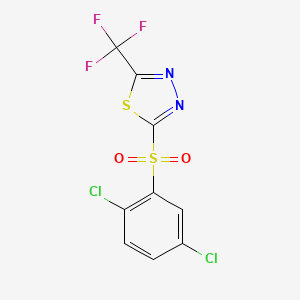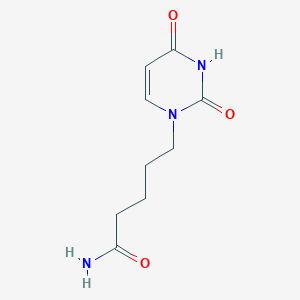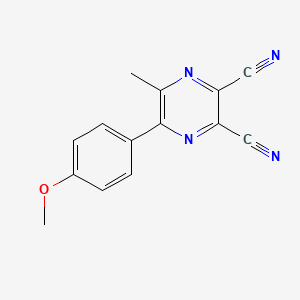
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a phenyl group and a p-tolyloxy group attached to an isoindoline-1,3-dione core, making it a unique and interesting molecule for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions for an extended period to ensure complete conversion . Another method involves the use of solventless conditions, which is a greener approach and involves simple heating and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate dopamine receptors, which are involved in neurological functions. The compound’s structure allows it to bind to these receptors and influence their activity, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylisoindoline-1,3-dione
- 4-(p-Tolyloxy)isoindoline-1,3-dione
- 2-(4-Chlorophenyl)isoindoline-1,3-dione
Uniqueness
2-Phenyl-4-(p-tolyloxy)isoindoline-1,3-dione is unique due to the presence of both phenyl and p-tolyloxy groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
63181-79-3 |
|---|---|
Molekularformel |
C21H15NO3 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
4-(4-methylphenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c1-14-10-12-16(13-11-14)25-18-9-5-8-17-19(18)21(24)22(20(17)23)15-6-3-2-4-7-15/h2-13H,1H3 |
InChI-Schlüssel |
LIQFZODRQAHYRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




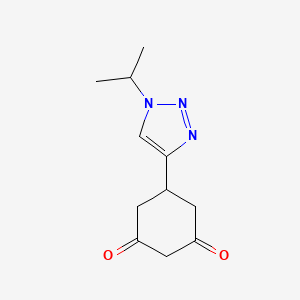
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)
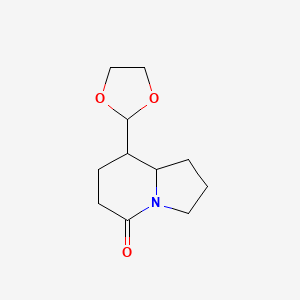
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
